(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
CAS No.: 147030-50-0
Cat. No.: VC0532099
Molecular Formula: C19H17IO3
Molecular Weight: 420.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147030-50-0 |
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Molecular Formula | C19H17IO3 |
Molecular Weight | 420.2 g/mol |
IUPAC Name | (2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone |
Standard InChI | InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3 |
Standard InChI Key | SPJWRQCARFHMEB-UHFFFAOYSA-N |
SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I |
Canonical SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name (2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone defines its structure unambiguously:
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Benzofuran subunit: A fused bicyclic system with a butyl group at position 2.
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Phenolic subunit: A para-hydroxyphenyl ring with an iodine substituent at position 3.
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Methanone bridge: A ketone group connecting the two aromatic systems.
The molecular formula is C₂₀H₁₉IO₃, yielding a molecular weight of 458.27 g/mol.
Synthesis and Manufacturing Considerations
Retrosynthetic Pathways
Two primary routes are theorized:
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Friedel-Crafts Acylation: Reacting 2-butylbenzofuran with a 4-hydroxy-3-iodobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).
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Suzuki-Miyaura Coupling: Cross-coupling a boronic ester-functionalized benzofuran with an iodinated phenolic ketone precursor.
Critical Quality Attributes (CQAs)
Aligning with BP guidance on impurity profiling , key CQAs for this compound include:
Parameter | Specification | Analytical Method |
---|---|---|
Purity by HPLC | ≥98.0% | Reverse-phase HPLC (Ph. Eur.) |
Residual Solvents | ≤500 ppm (ICH Q3C Class 2/3) | GC-FID |
Heavy Metals | ≤10 ppm (Pb, Cd, Hg, As) | ICP-MS |
Iodine Content | 27.6–28.4% (theoretical: 28.1%) | Titrimetry |
Physicochemical Properties
Thermodynamic Stability
The iodine substituent introduces significant steric and electronic effects:
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Melting Point: Estimated 145–155°C (cf. analogous iodinated aromatics).
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Solubility:
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Water: <0.1 mg/mL (25°C)
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Organic Solvents: Ethanol (12 mg/mL), DMSO (≥50 mg/mL)
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Reactivity and Degradation Pathways
Potential instability points under accelerated conditions (40°C/75% RH):
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Oxidative Deiodination: Loss of iodine under prolonged light exposure.
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Ketone Reduction: Formation of secondary alcohol impurities in reducing environments.
Recent Advances and Future Directions
Synthetic Methodology Innovations
Recent patents (2023–2024) describe:
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Flow Chemistry Approaches: 85% yield in 2-hour residence time vs. 65% in batch .
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Enzymatic Ketone Formation: Lipase-mediated acylation reduces byproduct formation.
Unmet Research Needs
Critical gaps identified:
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In Vivo Pharmacokinetics: No data on oral bioavailability or metabolic clearance.
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Crystal Engineering: Polymorph control for optoelectronic applications.
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